molecular formula C14H10Cl2N4 B2869942 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole CAS No. 303144-92-5

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2869942
CAS No.: 303144-92-5
M. Wt: 305.16
InChI Key: WTIUOOIAEWTXEO-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole is a chemical compound characterized by the presence of two chlorinated phenyl groups attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 3-chlorobenzyl chloride with 3-chlorophenylhydrazine in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium azide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce chlorinated amines.

Scientific Research Applications

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzyl)piperazine: Shares the 3-chlorobenzyl group but differs in the core structure.

    1-(3-Chlorophenyl)piperazine hydrochloride: Contains a similar chlorinated phenyl group but with a piperazine core.

    1-(3-Chlorobenzyl)-3-(3-chlorophenyl)urea: Similar in having chlorinated phenyl groups but with a urea linkage.

Uniqueness

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c15-12-5-1-3-10(7-12)9-20-14(17-18-19-20)11-4-2-6-13(16)8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIUOOIAEWTXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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